6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
Brand Name: Vulcanchem
CAS No.: 637756-28-6
VCID: VC6179852
InChI: InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3
SMILES: CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
Molecular Formula: C23H19N3O
Molecular Weight: 353.425

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline

CAS No.: 637756-28-6

Cat. No.: VC6179852

Molecular Formula: C23H19N3O

Molecular Weight: 353.425

* For research use only. Not for human or veterinary use.

6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline - 637756-28-6

Specification

CAS No. 637756-28-6
Molecular Formula C23H19N3O
Molecular Weight 353.425
IUPAC Name 6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline
Standard InChI InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3
Standard InChI Key XXPDUCNUQQJLEW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42

Introduction

Chemistry and Structural Features

Core Architecture and Substituent Effects

The indoloquinoxaline scaffold consists of a fused indole and quinoxaline ring system, creating a planar aromatic structure conducive to DNA intercalation . The addition of a 4-methylphenoxyethyl group at the 6-position introduces steric and electronic modifications that influence solubility, DNA-binding affinity, and cellular uptake. Comparative studies on analogs suggest that alkylphenoxyethyl substituents enhance pharmacokinetic properties by balancing lipophilicity and hydrogen-bonding capacity.

Table 1: Structural Comparison of Indoloquinoxaline Derivatives

CompoundSubstituentKey Structural Features
6H-indolo[2,3-b]quinoxaline NonePlanar core; minimal steric hindrance
6-[2-(4-Chlorophenoxy)ethyl]4-Cl-phenoxyethylElectron-withdrawing group; increased polarity
6-[2-(3-Methylphenoxy)ethyl]3-Me-phenoxyethylElectron-donating group; enhanced lipophilicity
6-[2-(4-Me-phenoxy)ethyl]4-Me-phenoxyethylModerate lipophilicity; steric flexibility

Biological Activity and Mechanism of Action

DNA Intercalation and Topoisomerase Inhibition

The planar indoloquinoxaline core intercalates into DNA base pairs, inducing structural distortions that disrupt replication and transcription . Molecular docking studies suggest that the 4-methylphenoxyethyl group forms van der Waals interactions with the DNA minor groove, stabilizing the intercalated complex. Additionally, some derivatives inhibit topoisomerase II, leading to DNA strand breaks and apoptosis .

Quantitative Structure-Activity Relationship (QSAR)

A QSAR model for indoloquinoxaline derivatives identified key predictors of cytotoxic activity :

  • Substituent Hydrophobicity (π): Positively correlated with activity.

  • Steric Parameters (Es): Bulky substituents reduce efficacy.

  • Electronic Effects (σ): Electron-donating groups enhance DNA binding.

Predicted Profile for 6-[2-(4-Me-phenoxy)ethyl]:

  • π (4-Me-phenoxyethyl): +1.2 (moderate hydrophobicity)

  • Es: -0.8 (favorable steric profile)

  • σ: -0.3 (electron-donating methyl group)

This combination suggests superior cytotoxicity compared to unsubstituted analogs but slightly reduced potency relative to 4-Cl derivatives .

Pharmacological Applications and Future Directions

Anticancer Drug Development

The compound’s DNA-intercalating properties position it as a candidate for combination therapies with topoisomerase inhibitors or alkylating agents. Preclinical studies on analogs highlight synergistic effects with doxorubicin and cisplatin .

Table 2: Potential Therapeutic Applications

ApplicationMechanismDevelopment Stage
Leukemia therapyDNA intercalation; apoptosis inductionIn vitro validation
Solid tumor targetingTopoisomerase II inhibitionPreclinical modeling

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